molecular formula C12H14INO B8154025 3-iodo-1-isopropyl-5-methoxy-1H-indole

3-iodo-1-isopropyl-5-methoxy-1H-indole

Cat. No.: B8154025
M. Wt: 315.15 g/mol
InChI Key: BPCXRSQLXZHXSC-UHFFFAOYSA-N
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Description

3-iodo-1-isopropyl-5-methoxy-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an iodine atom at the 3-position, an isopropyl group at the 1-position, and a methoxy group at the 5-position of the indole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 3-iodo-1-isopropyl-5-methoxy-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions. For this specific compound, the starting materials would include 5-methoxyindole and an appropriate isopropylating agent, followed by iodination at the 3-position .

Industrial production methods for indole derivatives often involve multi-step processes that include the formation of the indole core, followed by functional group modifications. These processes are optimized for high yield and purity, often using catalytic systems and controlled reaction conditions .

Chemical Reactions Analysis

3-iodo-1-isopropyl-5-methoxy-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions. .

    Oxidation and Reduction: The compound can undergo oxidation to form quinonoid structures or reduction to form dihydroindoles. .

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures. .

Scientific Research Applications

3-iodo-1-isopropyl-5-methoxy-1H-indole has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-iodo-1-isopropyl-5-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects . Additionally, the compound’s ability to undergo redox reactions can impact cellular oxidative stress and apoptosis pathways .

Properties

IUPAC Name

3-iodo-5-methoxy-1-propan-2-ylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO/c1-8(2)14-7-11(13)10-6-9(15-3)4-5-12(10)14/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCXRSQLXZHXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=C1C=CC(=C2)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Methoxy-1H-indole (4.50 g, 30.6 mmol) in DMF (50 mL) was treated with KOH (1.80 g, 32.1 mmol) then stirred for about 10 min at rt. Iodine (7.84 g, 30.9 mmol) was added and the mixture was stirred for about 1 h. The NaH (60 wt % in mineral oil, 3.06 g, 76 mmol) was added and the mixture was stirred for about 15 min. The 2-iodopropane (3.67 mL, 36.7 mmol) was added and the mixture stirred for about 1 h. A second portion of 2-iodopropane (1.83 mL, 18.4 mmol) was added then the mixture was stirred for about 15 min. The mixture was treated with water (10 mL) then poured into water (250 mL). The mixture was extracted with Et2O (2×75 mL). The combined organics were washed with water (2×100 mL) then brine (50 mL). The organic layer was dried over MgSO4, filtered and concentrated in vacuo to give 3-iodo-1-isopropyl-5-methoxy-1H-indole (10.5 g, 110%): LC/MS (Table 2, Method a) Rt=2.95 min; MS m/z 316 (M+H)+.
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.84 g
Type
reactant
Reaction Step Two
Name
Quantity
3.06 g
Type
reactant
Reaction Step Three
Quantity
3.67 mL
Type
reactant
Reaction Step Four
Quantity
1.83 mL
Type
reactant
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven

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